molecular formula C6H3BrFN3O B12466944 6-Bromo-5-fluoro-1h-benzotriazole 3-oxide

6-Bromo-5-fluoro-1h-benzotriazole 3-oxide

Cat. No.: B12466944
M. Wt: 232.01 g/mol
InChI Key: XDYKBJRWJCEUAX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-1H-benzotriazole 3-oxide typically involves the bromination and fluorination of benzotriazole derivatives. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution on the benzotriazole ring. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be carried out using fluorine gas or other fluorinating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-1H-benzotriazole 3-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Bromo-5-fluoro-1H-benzotriazole 3-oxide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-1H-benzotriazole 3-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C6H3BrFN3O

Molecular Weight

232.01 g/mol

IUPAC Name

5-bromo-6-fluoro-1-hydroxybenzotriazole

InChI

InChI=1S/C6H3BrFN3O/c7-3-1-5-6(2-4(3)8)11(12)10-9-5/h1-2,12H

InChI Key

XDYKBJRWJCEUAX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)F)N(N=N2)O

Origin of Product

United States

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